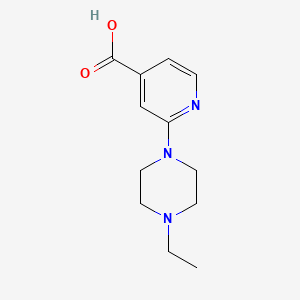

2-(4-Ethylpiperazino)isonicotinic acid

Descripción general

Descripción

“2-(4-Ethylpiperazino)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

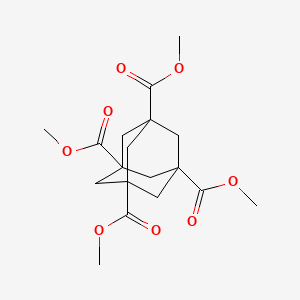

The molecular formula of “this compound” is C12H17N3O2 . This suggests that the compound contains 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Aplicaciones Científicas De Investigación

Antituberculosis Activity

- Isonicotinic Acid as a Tuberculosis Drug Target: Isonicotinic acid has been studied for its role in targeting Mycobacterium tuberculosis. The inhA gene, related to isonicotinic acid, was found to confer resistance to antituberculosis drugs like isoniazid and ethionamide, suggesting its significance in tuberculosis treatment (Banerjee et al., 1994).

Coordination Chemistry and Luminescence

- Coordination Polymers and Luminescence: Isonicotinic acid has been used to synthesize coordination polymers, such as silver(I) dimers, which exhibit fluorescence properties useful for various applications like fluorescence probing (Yuan & Liu, 2005).

- Complexes with Metal Ions: Studies have shown that isonicotinic acid forms complexes with various metal ions, which have applications in fields like catalysis, optical materials, and magnetism (Goher & Drátovský, 1976).

Material Science and Nanotechnology

- Formation of 3D Networks: Isonicotinic acid analogues have been utilized to form 3D networks in coordination with metal ions, which are important for the development of new materials in nanotechnology and material science (Bu et al., 2005).

- Liquid Crystals Synthesis: The synthesis of liquid crystalline compounds using isonicotinic acid has been explored. These compounds are significant in the creation of advanced materials for display technologies and other applications (Thaker & Patel, 2009).

Chemical Synthesis and Catalysis

- Chemo-, Regio-, and Stereospecific Synthesis: Isonicotinic acid has been used in the synthesis of densely functionalized derivatives under mild conditions, highlighting its role in organic synthesis and catalysis (Trofimov et al., 2008).

Environmental Science

- Selective Adsorbents for Environmental Applications: Isonicotinic acid has been used to create ion-imprinted particles for selective recognition and removal of specific ions from water, demonstrating its application in environmental science and pollution control (Ren et al., 2013).

Mecanismo De Acción

Target of Action

It is known that isoniazid, a compound with a similar structure, primarily targets the enzyme enoyl-acp reductase inha in mycobacterium tuberculosis .

Mode of Action

Isoniazid, a structurally similar compound, is known to inhibit the biosynthesis of mycolic acids, which are major components of the cell wall of mycobacterium tuberculosis .

Pharmacokinetics

Isoniazid, a structurally similar compound, is known to be metabolized to acetylisoniazid via nat2 and then to acetylhydrazine, or to isonicotinic acid via amidases .

Propiedades

IUPAC Name |

2-(4-ethylpiperazin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-14-5-7-15(8-6-14)11-9-10(12(16)17)3-4-13-11/h3-4,9H,2,5-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKNXFPZRGXHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)

![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)

![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine](/img/structure/B3074170.png)

![2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074171.png)

![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074181.png)